N4-Methylcytidine is a modified nucleoside that plays significant roles in the structure and function of RNA. It is characterized by the addition of a methyl group at the nitrogen-4 position of cytidine. This modification is crucial for various biological processes, including gene regulation and the stability of RNA molecules. N4-Methylcytidine has been identified in both bacterial and eukaryotic cells, indicating its evolutionary conservation and functional importance.
N4-Methylcytidine can be synthesized chemically or enzymatically. It is classified as a nucleoside analog due to its structural similarity to the naturally occurring nucleoside cytidine, with the key difference being the methylation at the nitrogen-4 position. This compound is often studied in the context of RNA modifications and their implications in cellular processes.
The synthesis of N4-Methylcytidine typically involves phosphoramidite chemistry, which allows for the incorporation of this modified nucleoside into RNA oligonucleotides. The process begins with the protection of functional groups on cytidine, followed by methylation at the nitrogen-4 position.
For example, one method involves using hydrogen fluoride-pyridine complexes to facilitate deprotection after methylation, yielding high purity and yield of N4-Methylcytidine .
The molecular formula of N4-Methylcytidine is C₈H₁₁N₃O₅. Its structure consists of a pyrimidine ring with a ribose sugar attached to it. The key feature is the methyl group attached to the nitrogen atom at position 4.
N4-Methylcytidine participates in various chemical reactions typical of nucleosides, including:
N4-Methylcytidine functions primarily through its role in modulating RNA structure and function:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize N4-Methylcytidine, confirming its structure and purity levels .
N4-Methylcytidine has several important applications in scientific research:
N4-Methylcytidine (m⁴C) is a modified pyrimidine nucleoside characterized by a methyl group (-CH₃) attached to the exocyclic amino nitrogen (N4 position) of cytidine. Its molecular formula is C₁₀H₁₅N₃O₅, with a molecular weight of 257.24 g/mol [1] [8]. The methyl substitution occurs perpendicular to the cytidine ring plane, projecting into the major groove in duplex nucleic acids. This spatial orientation distinguishes it from other cytidine isomers:
The syn and anti conformers of N4-methylcytidine arise from rotation around the glycosidic bond (connecting the base to the ribose). The anti conformation predominates in duplex contexts, aligning the methyl group within the major groove without significant distortion of the helix. This conformational stability is critical for its biological function, particularly in thermophiles where DNA integrity at high temperatures is essential [4] [5].
Table 1: Structural Isomers of Methylated Cytidine
Isomer | Methylation Site | Hydrogen Bonding Capacity | Biological Context |
---|---|---|---|
N4-Methylcytidine (m⁴C) | N4 (exocyclic amino) | Retains donor (N4-H) and acceptor (O2) | DNA/RNA in thermophiles, R-M systems |
N3-Methylcytidine (m³C) | N3 (ring nitrogen) | Loses acceptor (N3), gains donor (N3-H⁺) | Rare lesion; mutagenic |
5-Methylcytidine (m⁵C) | C5 (ring carbon) | Unchanged | Eukaryotic epigenetics |
N4-methylcytidine exhibits context-dependent effects on nucleic acid stability:
Table 2: Thermodynamic Impact of m⁴C in Nucleic Acid Duplexes
Modification | Base Pair | ΔΔG (kcal/mol)* | Pairing Mode | Biological Consequence |
---|---|---|---|---|
Unmodified C | C:G | 0 (reference) | Watson-Crick (3 H-bonds) | High fidelity replication |
m⁴C | m⁴C:G | –0.3 to +0.8 | Watson-Crick (retained) | Stable RNA folding |
m⁴₂C | m⁴₂C:G | +2.1 | Wobble-like (2 H-bonds) | Reduced fidelity; RT errors |
m⁵C | m⁵C:G | –0.5 | Watson-Crick (enhanced stacking) | Epigenetic regulation |
ΔΔG = Change in free energy relative to unmodified C:G pair. Negative values stabilize; positive values destabilize [2] [6].
N4-methylcytidine serves distinct biological roles compared to major methylated nucleosides:
The synergistic effects of these modifications are evident in RNA architecture:
"m⁴C in mitochondrial 12S rRNA (catalyzed by METTL15) stabilizes ribosomal folding, while m⁶A in mRNA fine-tunes translational efficiency. Both modifications exploit major groove methylation but diverge in biological outcomes." [2] [6].
Table 3: Functional and Chemical Comparison of Key Methylated Nucleosides
Property | N4-Methylcytidine (m⁴C) | 5-Methylcytidine (m⁵C) | N6-Methyladenosine (m⁶A) |
---|---|---|---|
Primary Location | Prokaryotic DNA; rRNA | Eukaryotic DNA/RNA | Eukaryotic mRNA |
Deamination Rate | Low (heat-stable) | High (→ thymine) | Not applicable |
Base Pairing | Retains Watson-Crick | Retains Watson-Crick | Retains Watson-Crick |
Biological Role | R-M systems; rRNA stability | Epigenetic silencing | mRNA metabolism |
Key Enzyme | RsmH (bacteria); METTL15 (human) | DNMTs; NSUNs | METTL3/METTL14 complex |
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